2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.
Introduction of the substituents: The specific substituents (3-chloro-2-methylphenyl, 5-ethylthiophen-2-yl, etc.) are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiophene groups.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline derivatives: Other compounds in this class with different substituents.
Thiophene derivatives: Compounds with similar thiophene groups.
Uniqueness
Substituent Effects: The specific combination of substituents (3-chloro-2-methylphenyl, 5-ethylthiophen-2-yl) gives this compound unique properties.
Biological Activity: Its unique structure may result in distinct biological activities compared to similar compounds.
Properties
CAS No. |
441783-63-7 |
---|---|
Molecular Formula |
C25H26ClN3OS |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-2-methylphenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H26ClN3OS/c1-5-15-9-10-21(31-15)22-16(13-27)24(28)29(18-8-6-7-17(26)14(18)2)19-11-25(3,4)12-20(30)23(19)22/h6-10,22H,5,11-12,28H2,1-4H3 |
InChI Key |
UASNQUJNMIZHMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C(=CC=C4)Cl)C)N)C#N |
Origin of Product |
United States |
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